molecular formula C14H14F2N2O B7537651 N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide

N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide

Cat. No. B7537651
M. Wt: 264.27 g/mol
InChI Key: PBYJHYHRTJRFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide exerts its pharmacological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide has been shown to induce the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which protect cells against oxidative stress and inflammation. N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide also modulates the activity of immune cells, such as T cells and macrophages, which play a crucial role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide has several advantages as a research tool, including its stability, solubility, and low toxicity. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide can also be challenging to work with due to its sensitivity to light and moisture, which can affect its stability and purity.

Future Directions

There are several potential future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of focus is the investigation of the molecular mechanisms underlying its pharmacological effects, which could lead to the identification of new targets for drug development. Additionally, the potential applications of N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide in other fields, such as agriculture and environmental science, could be explored.

Synthesis Methods

N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide can be synthesized using various methods, including the reaction of 2,4-difluorobenzoic acid with N-(1,5-dimethylpyrrol-2-yl)methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide has been extensively studied for its potential applications in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide has been shown to possess anti-inflammatory and immunomodulatory properties, which make it a promising candidate for the development of new therapies.

properties

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c1-9-3-5-11(18(9)2)8-17-14(19)12-6-4-10(15)7-13(12)16/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYJHYHRTJRFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide

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